molecular formula C16H14N2O3 B2720491 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide CAS No. 946224-76-6

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2720491
CAS No.: 946224-76-6
M. Wt: 282.299
InChI Key: PYUDRFVUEWFTFY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The isoxazole ring, in particular, is known for its wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the benzofuran-2-carboxamide moiety. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Scientific Research Applications

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(14-9-10-5-1-4-8-13(10)20-14)17-16-11-6-2-3-7-12(11)18-21-16/h1,4-5,8-9H,2-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUDRFVUEWFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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